3-(3-methylpyrrolidin-3-yl)pyridine
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Overview
Description
3-(3-methylpyrrolidin-3-yl)pyridine is an organic compound with the molecular formula C10H14N2. It is a derivative of pyridine, featuring a pyrrolidine ring substituted at the third position with a methyl group. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylpyrrolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the reaction of acrolein, propionaldehyde, and ammonia in the presence of a co-crystallization zeolite catalyst. This method is advantageous due to its simplicity and high yield .
Another method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method provides good to excellent yields of pyrrolidines, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves the aldehyde ammonia synthesis method. This method uses acetaldehyde and ammonia gas phase reactions to produce pyridine and its derivatives, including 3-methylpyridine .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylpyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines.
Scientific Research Applications
3-(3-methylpyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(3-methylpyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. It acts as a ligand for transition metals, facilitating various catalytic reactions. Additionally, its structure allows it to interact with biological molecules, potentially influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Pyridine: A six-membered nitrogen heterocycle that serves as a core structure in many drugs.
3-methylpyridine: A methyl-substituted pyridine with similar chemical properties.
Uniqueness
3-(3-methylpyrrolidin-3-yl)pyridine is unique due to its combination of a pyridine ring and a methyl-substituted pyrrolidine ring. This structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(3-methylpyrrolidin-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-10(4-6-12-8-10)9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJNVJSWGSVGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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